(Tetrahydro-2H-pyran-3-yl)methanamine
Overview
Description
(Tetrahydro-2H-pyran-3-yl)methanamine is an organic compound with the molecular formula C6H13NO. It is a derivative of pyran, featuring a tetrahydropyran ring substituted with a methanamine group at the third position.
Mechanism of Action
Target of Action
This compound is a relatively simple molecule, and its interactions with biological targets could be diverse and complex .
Mode of Action
As a small molecule, it could potentially interact with a variety of proteins or other biological molecules, influencing their function .
Biochemical Pathways
Given the lack of specific target information, it’s challenging to predict the exact biochemical pathways this compound might affect .
Pharmacokinetics
As a small molecule, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
Without specific target or pathway information, it’s challenging to predict the exact effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (Tetrahydro-2H-pyran-3-yl)methanamine. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Tetrahydro-2H-pyran-3-yl)methanamine can be synthesized through several methods. One common approach involves the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the reaction of tetrahydro-2H-pyran-3-ylmethanol with ammonia under catalytic hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: (Tetrahydro-2H-pyran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to yield tetrahydro-2H-pyran-3-ylmethanol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are employed under mild to moderate conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Production of tetrahydro-2H-pyran-3-ylmethanol.
Substitution: Generation of amides, imines, and other substituted products.
Scientific Research Applications
(Tetrahydro-2H-pyran-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and as a precursor for agrochemicals.
Comparison with Similar Compounds
- (Tetrahydro-2H-pyran-4-yl)methanamine
- (Tetrahydro-2H-pyran-2-yl)methanamine
- (Tetrahydro-2H-pyran-3-yl)ethanamine
Comparison: (Tetrahydro-2H-pyran-3-yl)methanamine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
oxan-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCHEOLGUZDPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587916 | |
Record name | 1-(Oxan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7179-99-9 | |
Record name | 1-(Oxan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxan-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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